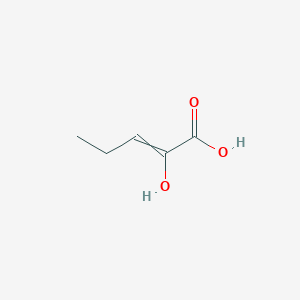

2-Hydroxypent-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

60976-08-1 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

2-hydroxypent-2-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h3,6H,2H2,1H3,(H,7,8) |

InChI Key |

IISXAOCGJOIGLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Hydroxypent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxypent-2-enoic acid, a member of the alpha-hydroxy acid (AHA) family. Due to the limited availability of specific literature on this compound, this document outlines a plausible synthetic route based on the well-established Reformatsky reaction. Furthermore, it details the expected analytical characterization of the target molecule using modern spectroscopic and chromatographic techniques. A generalized signaling pathway potentially influenced by alpha-hydroxy acids is also presented to provide context for its possible biological activity. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Introduction

This compound is an organic compound with the molecular formula C₅H₈O₃.[1][2] As an alpha-hydroxy acid, it features a hydroxyl group attached to the alpha-carbon of a carboxylic acid, with an adjacent carbon-carbon double bond. This structural motif suggests potential for interesting chemical reactivity and biological activity. Alpha-hydroxy acids, as a class, are known for their applications in dermatology and cosmetics, primarily due to their exfoliative and skin-rejuvenating properties.[3][4][5] They are believed to exert their effects by modulating various signaling pathways within skin cells.[4][6] This guide will provide a detailed, hypothetical protocol for the synthesis of this compound and a thorough description of its characterization.

Synthesis of this compound

A reliable method for the synthesis of α-hydroxy-α,β-unsaturated esters is the Reformatsky reaction.[7][8] This reaction involves the formation of an organozinc reagent from an α-haloester, which then adds to a carbonyl compound.[7][9] Subsequent hydrolysis yields the desired β-hydroxy ester, which can be dehydrated to the α,β-unsaturated product. For the synthesis of this compound, a plausible approach involves the reaction of an appropriate α-ketoester with a zinc enolate.

Proposed Synthetic Pathway: Reformatsky Reaction

The proposed synthesis of this compound is a two-step process starting from ethyl 2-oxopentanoate. The first step is a Reformatsky reaction with ethyl bromoacetate in the presence of activated zinc, followed by acidic workup and hydrolysis of the resulting ester.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Ethyl 2-oxopentanoate

-

Ethyl bromoacetate

-

Zinc dust (activated)

-

Iodine (for activation)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

10% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

Step 1: Synthesis of Diethyl 2-ethyl-2-hydroxysuccinate

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq).

-

Add a small crystal of iodine to activate the zinc.

-

Add anhydrous diethyl ether to the flask.

-

A solution of ethyl 2-oxopentanoate (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small amount of the solution from the dropping funnel is added to the zinc suspension to initiate the reaction, which is indicated by a gentle reflux.

-

The remaining solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

-

The reaction is then cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid.

-

The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude diethyl 2-ethyl-2-hydroxysuccinate.

Step 2: Hydrolysis to this compound

-

The crude diethyl 2-ethyl-2-hydroxysuccinate is dissolved in a 10% aqueous sodium hydroxide solution.

-

The mixture is stirred at room temperature for 12 hours to ensure complete hydrolysis of the ester groups.

-

The reaction mixture is then cooled in an ice bath and acidified to pH 2 with 1 M hydrochloric acid.

-

The aqueous solution is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.5 (sextet, 2H, -CH₂-CH₃), ~2.2 (q, 2H, =C-CH₂-), ~5.8 (t, 1H, =CH-), ~9-12 (br s, 1H, -COOH), ~4-5 (br s, 1H, -OH) |

| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~22 (-CH₂-CH₃), ~30 (=C-CH₂-), ~125 (=CH-), ~145 (=C-OH), ~170 (-COOH) |

| FT-IR (cm⁻¹) | ~3400-2400 (broad, O-H stretch of carboxylic acid), ~3200 (O-H stretch of alcohol), ~1700 (C=O stretch of carboxylic acid), ~1650 (C=C stretch), ~1250 (C-O stretch) |

| Mass Spec. | [M-H]⁻ at m/z 115.04 for C₅H₇O₃⁻ |

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to assess the purity of the synthesized compound.

| Technique | Methodology | Expected Outcome |

| HPLC | Column: C18 reverse-phase; Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile; Detector: UV at 210 nm | A single major peak corresponding to this compound, allowing for purity assessment. |

| GC-MS | Column: Capillary column (e.g., DB-5); Carrier Gas: Helium; Derivatization: Silylation of hydroxyl and carboxyl groups may be required. | A single peak with a mass spectrum consistent with the derivatized target molecule. |

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not well-documented, as an alpha-hydroxy acid, it may share some of the known biological effects of this class of compounds. AHAs are known to influence skin cell proliferation and differentiation, which is partly attributed to their ability to modulate intracellular signaling pathways.

One of the key pathways affected by some AHAs is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Caption: General MAPK signaling pathway modulated by AHAs.

Conclusion

This technical guide has presented a detailed, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route via the Reformatsky reaction offers a plausible and efficient method for obtaining this compound. The outlined characterization techniques provide a robust means of confirming its structure and purity. While the specific biological roles of this compound remain to be elucidated, its classification as an alpha-hydroxy acid suggests potential for influencing cellular signaling pathways, such as the MAPK cascade, which are relevant in dermatology and drug development. This guide provides a solid starting point for researchers to explore the chemistry and biology of this intriguing molecule.

References

- 1. This compound | C5H8O3 | CID 20977155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-2-hydroxypent-2-enoic acid | C5H8O3 | CID 17787041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lesielle.com [lesielle.com]

- 4. researchgate.net [researchgate.net]

- 5. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]

- 6. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Reformatsky Reaction [organic-chemistry.org]

A Technical Guide to 2-Hydroxypent-2-enoic Acid: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-hydroxypent-2-enoic acid is limited. This guide synthesizes the available computed data for this compound and its isomers, alongside generalized experimental protocols and logical frameworks relevant to its study.

Core Physical and Chemical Properties

This compound, an unsaturated alpha-hydroxy acid, exists as different isomers, with the (Z)-isomer being a key form. Due to the limited specific experimental data on this compound, this section presents a combination of computed data for the 2-enoic acid form and experimental data for the related isomer, 2-hydroxypent-4-enoic acid, to provide a comparative overview.

Table 1: Physical and Chemical Properties of 2-Hydroxypentenoic Acid Isomers

| Property | (Z)-2-hydroxypent-2-enoic acid | 2-hydroxypent-4-enoic acid |

| IUPAC Name | (Z)-2-hydroxypent-2-enoic acid[1] | 2-hydroxypent-4-enoic acid[2] |

| Synonyms | SCHEMBL16660[1] | beta-vinyllactic acid[2] |

| Molecular Formula | C5H8O3[1] | C5H8O3[2][3] |

| Molecular Weight | 116.11 g/mol [1][4] | 116.12 g/mol [2][3] |

| Melting Point | Not Available | 37°C (from ethyl ether and ligroine)[2][5] |

| Boiling Point | Not Available | 268.8°C at 760 mmHg[5] |

| pKa (Predicted) | Not Available | 3.79 ± 0.11[2][5] |

| Flash Point | Not Available | 130.6°C[2][5] |

| XLogP3-AA (Computed) | 0.9[1][4] | Not Available |

| Hydrogen Bond Donor Count | 2[1][4] | Not Available |

| Hydrogen Bond Acceptor Count | 3[1][4] | Not Available |

| Rotatable Bond Count | 2[1] | Not Available |

| Exact Mass | 116.047344113 Da[1][4] | Not Available |

Experimental Protocols

Synthesis: Aldol Condensation Approach

A plausible synthetic route to this compound is through an aldol condensation of glyoxylic acid with propanal, followed by dehydration.

Materials:

-

Glyoxylic acid

-

Propanal

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid (1 equivalent) in distilled water.

-

Base Addition: Cool the flask in an ice bath and slowly add a solution of NaOH (1.1 equivalents) in water, keeping the temperature below 10°C.

-

Aldol Addition: To the cooled solution, add propanal (1 equivalent) dropwise over 30 minutes. Let the reaction stir at room temperature for 12 hours.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of ~2 with 2M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or D2O).

-

¹H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their integration. Expected signals would include a vinyl proton, an ethyl group, and exchangeable hydroxyl and carboxylic acid protons.

-

¹³C NMR: Acquire the carbon NMR spectrum to identify the number of different carbon environments. Key signals would include those for the carboxylic acid, the double bond carbons, and the ethyl group carbons.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample or a thin film of the solid on a salt plate (e.g., NaCl).

-

Analysis: Acquire the IR spectrum. Look for characteristic absorption bands: a broad O-H stretch from the carboxylic acid and alcohol (~3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), and a C=C stretch (~1650 cm⁻¹).

Mass Spectrometry (MS):

-

Technique: Use electrospray ionization (ESI) for analysis.

-

Analysis: Determine the molecular weight of the compound. The expected [M-H]⁻ ion in negative ion mode would be at m/z 115.04.

Logical and Workflow Diagrams

Hypothetical Signaling Pathway for Biological Activity

While no specific signaling pathways involving this compound have been documented, based on the reported antimicrobial and antiproliferative activities of its isomer, 2-hydroxypent-4-enoic acid, a hypothetical mechanism of action can be proposed for research purposes.

Caption: Hypothetical mechanisms of action for this compound.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

Caption: Experimental workflow for novel compound investigation.

References

- 1. (Z)-2-hydroxypent-2-enoic acid | C5H8O3 | CID 17787041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 [smolecule.com]

- 3. 2-HYDROXY-PENT-4-ENOIC ACID CAS#: 67951-43-3 [m.chemicalbook.com]

- 4. This compound | C5H8O3 | CID 20977155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-HYDROXY-PENT-4-ENOIC ACID|lookchem [lookchem.com]

The Undiscovered Realm: A Technical Guide to the Natural Occurrence of 2-Hydroxypent-2-enoic Acid in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the natural occurrence of 2-hydroxypent-2-enoic acid in microorganisms. Despite extensive investigation, current scientific literature does not provide direct evidence of this compound as a naturally occurring metabolite in microbial species. This guide will summarize the available information on related compounds and provide a comprehensive framework for the potential discovery and characterization of this and other novel microbial metabolites.

Introduction: The Search for Novel Microbial Metabolites

Microorganisms are a prolific source of structurally diverse secondary metabolites, many of which possess potent biological activities that have been harnessed for pharmaceutical and biotechnological applications. The pentenoic acid scaffold and its derivatives are of interest due to their potential as synthons for complex natural products and as bioactive molecules themselves. While the specific compound this compound has not been identified from microbial sources, the related isomer, 2-hydroxypent-4-enoic acid , has been reported to be extractable from certain fungi, highlighting the potential for this class of compounds to be produced by microorganisms.[1]

The absence of evidence for the natural occurrence of this compound in microorganisms presents a unique research opportunity. Its discovery could unveil novel biosynthetic pathways and potentially lead to the development of new therapeutic agents. This guide provides a roadmap for researchers to explore this uncharted territory.

Quantitative Data on Related Microbial Pentenoic Acid Derivatives

As there is no quantitative data available for this compound from microbial sources, the following table serves as a template for researchers to populate upon successful identification and quantification. This structured format will enable clear comparison of production levels across different microbial strains and culture conditions.

| Microbial Species | Strain | Culture Medium | Growth Conditions (Temperature, pH, Time) | Titer (mg/L or µg/g dry weight) | Analytical Method | Reference |

| Data Not Available | - | - | - | - | - | - |

Table 1: Template for Quantitative Data of this compound Production in Microorganisms.

Experimental Protocols for the Discovery and Characterization of Novel Microbial Metabolites

The following sections outline a generalized experimental workflow for the screening, identification, and characterization of novel microbial metabolites, such as this compound.

Microbial Cultivation and Metabolite Extraction

Objective: To cultivate microorganisms under various conditions to induce the production of secondary metabolites and to efficiently extract these compounds for analysis.

Protocol:

-

Strain Selection and Cultivation:

-

Select a diverse range of microorganisms (e.g., from genera known for producing novel secondary metabolites, such as Streptomyces, Aspergillus, or Penicillium).

-

Cultivate the selected strains in various liquid and solid media (e.g., ISP2, PDA, Czapek-Dox) to stimulate the expression of different biosynthetic gene clusters.

-

Incubate cultures under a range of temperatures, pH levels, and aeration conditions.

-

-

Metabolite Extraction:

-

Liquid Cultures: Separate the mycelium from the culture broth by centrifugation or filtration.

-

Intracellular Metabolites: Extract the mycelial biomass with organic solvents such as methanol, ethyl acetate, or a mixture of chloroform and methanol.

-

Extracellular Metabolites: Extract the culture supernatant with an appropriate immiscible organic solvent (e.g., ethyl acetate) at different pH values to capture acidic, neutral, and basic compounds.

-

-

Solid Cultures: Homogenize the solid medium with the microbial biomass and extract with a suitable organic solvent.

-

-

Crude Extract Preparation:

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

-

The crude extract can be stored at -20°C prior to analysis.

-

Metabolite Detection and Identification

Objective: To detect the presence of novel compounds in the crude extracts and to elucidate their chemical structures.

Protocol:

-

Chromatographic Profiling:

-

Utilize High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) to generate a metabolite profile of the crude extracts.

-

Compare the profiles of extracts from different culture conditions to identify unique peaks that may correspond to novel metabolites.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

For volatile or semi-volatile compounds, derivatization (e.g., silylation) of the crude extract followed by GC-MS analysis can be employed for separation and identification.

-

-

Isolation of Target Compound:

-

Fractionate the crude extract using various chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate the compound of interest.

-

-

Structure Elucidation:

-

Determine the planar structure and stereochemistry of the isolated compound using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the carbon-hydrogen framework.

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

UV-Vis Spectroscopy: To identify chromophores.

-

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow for the discovery of novel microbial metabolites and a conceptual representation of a microbial signaling pathway that could regulate secondary metabolite production.

Caption: Experimental workflow for the discovery of novel microbial metabolites.

References

A Technical Guide to the Putative Biosynthesis and Metabolic Pathways of 2-Hydroxypent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biosynthetic and metabolic pathways for 2-hydroxypent-2-enoic acid have not been elucidated. This technical guide, therefore, presents hypothetical pathways based on established principles of microbial metabolism and enzymology. The experimental protocols and quantitative data provided are illustrative examples to guide future research in this area.

Introduction

This compound is an alpha-hydroxy acid, a class of compounds with significant biological and chemical interest. While the precise biological roles and metabolic fate of this compound are currently unknown, its structure suggests potential involvement in various metabolic processes. This document outlines putative biosynthetic and metabolic pathways for this compound, provides detailed experimental protocols for their investigation, and presents hypothetical quantitative data to serve as a framework for future studies.

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound is proposed to occur via two potential pathways originating from central metabolism.

Pathway 1: From Propionyl-CoA and Glyoxylate

This pathway involves the condensation of propionyl-CoA, a common intermediate in fatty acid and amino acid metabolism, with glyoxylate.

-

Condensation: Propionyl-CoA is carboxylated to form methylmalonyl-CoA.

-

Rearrangement and Condensation: Methylmalonyl-CoA is rearranged to succinyl-CoA, which can then be converted to glyoxylate. Alternatively, a Claisen-type condensation of propionyl-CoA and glyoxylate could be catalyzed by a hypothetical synthase.

-

Reduction: The resulting 2-keto-pent-3-enoic acid is then reduced by a reductase to form this compound.

Pathway 2: From Pentose Phosphate Pathway Intermediates

This pathway utilizes intermediates from the pentose phosphate pathway (PPP).

-

Precursor Formation: Xylulose-5-phosphate, a key intermediate of the PPP, is converted through a series of enzymatic steps to a five-carbon alpha-keto acid precursor.

-

Dehydrogenation and Isomerization: This precursor undergoes dehydrogenation and isomerization to yield 2-keto-pent-2-enoic acid.

-

Reduction: A specific reductase then catalyzes the formation of this compound.

Hypothetical Metabolic Pathways of this compound

The degradation of this compound is likely to proceed through pathways that convert it back to central metabolic intermediates.

Pathway A: Oxidation and Cleavage

-

Oxidation: The hydroxyl group of this compound is oxidized to a keto group, forming 2-keto-pent-2-enoic acid, by a dehydrogenase.

-

Thiolytic Cleavage: 2-Keto-pent-2-enoic acid is then cleaved by a thiolase, with the addition of Coenzyme A, to yield propionyl-CoA and glyoxylate.

Pathway B: Reduction and Beta-Oxidation

-

Reduction of Double Bond: The double bond of this compound is reduced by a reductase to form 2-hydroxypentanoic acid.

-

Activation: 2-Hydroxypentanoic acid is activated to its CoA thioester.

-

Beta-Oxidation: The resulting 2-hydroxypent-CoA undergoes a modified beta-oxidation cycle to yield acetyl-CoA and propionyl-CoA.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from experiments aimed at elucidating the biosynthesis and metabolism of this compound.

Table 1: Hypothetical Kinetic Parameters of a Putative 2-Keto-pent-2-enoic Acid Reductase

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| 2-Keto-pent-2-enoic acid | 150 | 25 | 12.5 | 8.3 x 104 |

| NADPH | 50 | - | - | - |

Table 2: Hypothetical Metabolite Concentrations in a Microbial Culture Grown on a Substrate Leading to this compound Production

| Metabolite | Concentration (µM) - Early Log Phase | Concentration (µM) - Stationary Phase |

| Propionyl-CoA | 75 | 20 |

| Glyoxylate | 50 | 15 |

| 2-Keto-pent-2-enoic acid | 10 | 2 |

| This compound | 150 | 450 |

| Xylulose-5-Phosphate | 200 | 80 |

Experimental Protocols

The following are detailed methodologies for key experiments required to investigate the proposed pathways.

1. Protocol for Identification of Biosynthetic Intermediates using Isotope Labeling and Mass Spectrometry

-

Objective: To trace the carbon flow from central metabolic precursors to this compound.

-

Methodology:

-

Culture Conditions: Grow the microbial strain of interest in a defined minimal medium.

-

Isotope Labeling: Supplement the medium with a 13C-labeled precursor, such as [U-13C]-propionate or [U-13C]-glucose.

-

Metabolite Extraction: Harvest cells at different growth phases and perform a rapid quenching and extraction of intracellular metabolites using a cold methanol-water solution.

-

LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify labeled and unlabeled metabolites.

-

Data Analysis: Determine the mass isotopomer distribution of this compound and its potential precursors to elucidate the biosynthetic route.

-

2. Protocol for Enzyme Assay of a Putative this compound Dehydrogenase

-

Objective: To measure the activity of the enzyme responsible for the oxidation of this compound.

-

Methodology:

-

Enzyme Preparation: Prepare a cell-free extract from the microbial strain and, if necessary, purify the dehydrogenase using chromatographic techniques.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1 mM NAD+ or NADP+

-

10 mM this compound (substrate)

-

-

Assay Initiation and Measurement: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH or NADPH, using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH or NADPH.

-

3. Experimental Workflow for Pathway Elucidation

The following diagram illustrates a logical workflow for investigating the biosynthesis and metabolism of this compound.

Conclusion

This technical guide provides a foundational framework for initiating research into the biosynthesis and metabolic pathways of this compound. The proposed pathways, experimental protocols, and data presentation formats are intended to guide researchers in designing and executing experiments to uncover the biological significance of this intriguing molecule. Further investigation is crucial to validate these hypotheses and to fully understand the role of this compound in cellular metabolism.

An In-depth Technical Guide to the Stereochemistry and Isomers of 2-Hydroxypent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypent-2-enoic acid is a fascinating molecule presenting multiple layers of isomerism that are critical for its potential applications in medicinal chemistry and drug development. Understanding the distinct stereoisomers, their synthesis, and their biological activities is paramount for harnessing their therapeutic potential. This technical guide provides a comprehensive overview of the stereochemistry of this compound, outlining the possible isomers and discussing general strategies for their synthesis and characterization based on established principles in organic chemistry. While specific experimental data for this molecule is limited in publicly available literature, this guide offers a robust framework for researchers entering this area of study.

Introduction to the Stereochemistry of this compound

This compound possesses a chemical structure that gives rise to both geometric and optical isomerism. The presence of a carbon-carbon double bond (C2=C3) allows for the existence of E and Z diastereomers. Furthermore, the carbon atom at the second position (C2) is a stereocenter, leading to the possibility of R and S enantiomers for each geometric isomer. Consequently, this compound can exist as a total of four stereoisomers:

-

(E, R)-2-hydroxypent-2-enoic acid

-

(E, S)-2-hydroxypent-2-enoic acid

-

(Z, R)-2-hydroxypent-2-enoic acid

-

(Z, S)-2-hydroxypent-2-enoic acid

The distinct three-dimensional arrangement of these isomers can lead to significant differences in their physical, chemical, and biological properties, including their interactions with chiral biological targets such as enzymes and receptors.

Isomers of this compound

The isomers of this compound can be categorized as follows:

2.1. Constitutional Isomers:

Beyond the primary structure of this compound, several constitutional isomers exist where the connectivity of the atoms differs. These include, but are not limited to:

-

2-Hydroxypent-3-enoic acid: The double bond is shifted to the C3-C4 position.

-

2-Hydroxypent-4-enoic acid: The double bond is at the terminal C4-C5 position. This isomer has shown antimicrobial and antiproliferative activities.

-

3-Hydroxypent-2-enoic acid: The hydroxyl group is at the C3 position.

-

4-Hydroxypent-2-enoic acid: The hydroxyl group is at the C4 position.

-

5-Hydroxypent-2-enoic acid: The hydroxyl group is at the terminal C5 position.

2.2. Stereoisomers of this compound:

As previously mentioned, the combination of a double bond and a chiral center results in four distinct stereoisomers. The relationship between these isomers is illustrated in the diagram below.

Caption: Relationships between the stereoisomers of this compound.

General Methodologies for Synthesis and Separation

3.1. General Synthetic Approach:

A plausible synthetic route could involve the condensation of propanal with a glyoxylate equivalent, followed by stereoselective reduction or resolution.

Caption: A potential synthetic workflow for accessing stereoisomers.

3.2. Experimental Protocols (General Considerations):

3.2.1. Stereoselective Synthesis: The stereoselective synthesis of a specific isomer of this compound would likely involve a chiral auxiliary or a chiral catalyst to control the stereochemistry of the newly formed chiral center. Asymmetric dihydroxylation or aminohydroxylation reactions on a suitable pentenoate precursor could also be explored.

3.2.2. Chiral Resolution: For the separation of enantiomers from a racemic mixture, two primary methods are generally employed:

-

Diastereomeric Salt Formation: The racemic acid can be reacted with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salts would yield the pure enantiomers of the acid.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The choice of the CSP and the mobile phase is crucial for achieving good separation.

Characterization of Isomers

The characterization of the different isomers of this compound would rely on a combination of spectroscopic and analytical techniques.

4.1. Spectroscopic Data:

While experimental spectra for the individual isomers are not available in public databases, the following provides an expectation of the key signals:

| Technique | Expected Observations |

| ¹H NMR | - Distinct chemical shifts for the vinyl proton, which will be influenced by the E or Z geometry. - Coupling constants between the vinyl proton and the adjacent methylene protons will also differ for the E and Z isomers. - The chemical shifts of the protons on the ethyl group will be present. |

| ¹³C NMR | - Different chemical shifts for the carboxylic acid carbon, the vinylic carbons, and the ethyl group carbons for the E and Z isomers. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid and the alcohol. - A strong C=O stretch from the carboxylic acid. - A C=C stretch. |

| Mass Spectrometry | - The molecular ion peak corresponding to the molecular weight of 116.11 g/mol . |

4.2. Quantitative Data:

Specific quantitative data for the isomers of this compound is not currently available in the literature. For novel compounds, this data would need to be determined experimentally.

| Property | (E,R)-isomer | (E,S)-isomer | (Z,R)-isomer | (Z,S)-isomer |

| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data on the biological activities and the signaling pathways associated with the individual stereoisomers of this compound. However, its constitutional isomer, 2-hydroxypent-4-enoic acid, has been reported to exhibit antimicrobial and antiproliferative properties. This suggests that the stereoisomers of this compound could also possess interesting biological activities that warrant investigation.

A general workflow for the biological evaluation of these novel compounds is outlined below.

Caption: A typical workflow for assessing biological activity.

Conclusion and Future Directions

The stereochemistry of this compound presents a rich area for chemical and pharmacological research. While specific experimental data is currently limited, this guide provides a theoretical framework and outlines general methodologies for the synthesis, separation, and characterization of its four stereoisomers. Future research should focus on the stereoselective synthesis of each isomer, followed by a thorough characterization of their physicochemical properties and a comprehensive evaluation of their biological activities. Such studies are essential to unlock the potential of these compounds in drug discovery and development.

Spectroscopic Analysis of 2-hydroxypent-2-enoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic characteristics of 2-hydroxypent-2-enoic acid. Due to a notable absence of experimentally-derived spectroscopic data in publicly accessible databases and scientific literature, this document focuses on computed data and the analysis of closely related structural isomers. This information can serve as a valuable reference point for researchers undertaking the synthesis and characterization of this compound.

Molecular Structure and Properties

This compound (C₅H₈O₃) is an unsaturated hydroxy acid with a molecular weight of 116.11 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a hydroxyl group, and a carbon-carbon double bond, suggests a range of potential chemical reactivity and makes its spectroscopic identification a key aspect of its study.

Spectroscopic Data Overview

A comprehensive search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound did not yield any specific results. However, data for its isomers and related compounds are available and can provide insights into the expected spectral features.

Mass Spectrometry (MS)

While no experimental mass spectrum for this compound was found, the fragmentation patterns of carboxylic acids are well-documented. In electron ionization mass spectrometry, short-chain carboxylic acids typically show peaks corresponding to the loss of an -OH group (M-17) and a -COOH group (M-45). For unsaturated acids, the molecular ion peak may be more prominent.

For the related compound, 4-hydroxy-pent-2-enoic acid, GC-MS data is available, though the full spectrum is not detailed.[3]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two distinctive broad absorptions due to hydrogen bonding. A very broad O-H stretching band is typically observed in the range of 2500-3300 cm⁻¹, which often overlaps with C-H stretching frequencies. A strong carbonyl (C=O) stretching absorption appears around 1710 cm⁻¹.

For the isomer, 4-hydroxy-pent-2-enoic acid, a vapor phase IR spectrum is available, which could offer comparative insights.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound is publicly available. However, predicted NMR data is available for the saturated analogue, 2-hydroxyvaleric acid (also known as 2-hydroxypentanoic acid), which can offer some guidance.[6]

Expected ¹H NMR features for this compound would include:

-

A downfield signal for the carboxylic acid proton (typically >10 ppm), which is often broad.

-

Signals for the vinyl proton.

-

Signals for the methylene and methyl groups of the ethyl substituent, with characteristic splitting patterns.

-

A signal for the hydroxyl proton, the chemical shift of which can be concentration and solvent-dependent.

Expected ¹³C NMR features would include:

-

A signal for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region).

-

Signals for the sp² hybridized carbons of the double bond.

-

Signals for the sp³ hybridized carbons of the ethyl group.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available due to the lack of published experimental work. However, general methodologies for the spectroscopic analysis of organic compounds are well-established.

General NMR Spectroscopy Protocol

A general protocol for obtaining an NMR spectrum of a similar compound would involve dissolving a few milligrams of the purified substance in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A standard ¹H NMR experiment would be performed, followed by a ¹³C NMR experiment. Further structural elucidation could be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.

General IR Spectroscopy Protocol

For IR analysis, the sample could be prepared as a thin film between salt plates (e.g., NaCl or KBr) for a neat liquid, or as a KBr pellet for a solid. The spectrum would then be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

General Mass Spectrometry Protocol

For mass spectral analysis, the sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile compounds using techniques like electrospray ionization (ESI).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

References

- 1. (+-)-2-Hydroxypentanoic acid | C5H10O3 | CID 98009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. NP-MRD: Showing NP-Card for 2-Hydroxyvaleric acid (NP0083429) [np-mrd.org]

solubility and stability of 2-hydroxypent-2-enoic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-hydroxypent-2-enoic acid, a molecule of interest in various scientific and pharmaceutical research areas. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally similar α,β-unsaturated hydroxy acids to provide insights into its expected physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for their applications. Furthermore, this guide explores the potential metabolic context of this molecule by illustrating the established pathways for the degradation of unsaturated fatty acids.

Introduction

This compound is an α,β-unsaturated carboxylic acid containing a hydroxyl group. This combination of functional groups suggests a compound with a unique balance of hydrophilicity and lipophilicity, influencing its behavior in various solvent systems and its stability under different environmental conditions. Understanding these properties is critical for its application in drug development, as they directly impact formulation, bioavailability, and shelf-life.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Based on the structure of this compound, a qualitative solubility profile can be predicted. The presence of a carboxylic acid and a hydroxyl group suggests good solubility in polar protic solvents due to the potential for hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The carboxylic acid and hydroxyl groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Dipole-dipole interactions between the polar functional groups of the solute and solvent are expected. |

| Nonpolar | Hexane, Toluene | Low | The polar nature of the molecule will limit its interaction with nonpolar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols describe common techniques used for this purpose.

Gravimetric Method

This method is a straightforward and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: The saturated solution is filtered to remove any undissolved solid.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated as the mass of the solute per volume of the solvent (e.g., mg/mL or g/L).

Figure 1. Experimental workflow for the gravimetric determination of solubility.

Stability Profile and Assessment

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. For this compound, the presence of an α,β-unsaturated system and a hydroxyl group may present specific stability challenges.

Potential Degradation Pathways

-

Hydrolysis: The ester-like character of the α,β-unsaturated carbonyl system could be susceptible to hydrolysis, particularly at non-neutral pH.

-

Oxidation: The double bond and the hydroxyl group are potential sites for oxidative degradation.

-

Isomerization: The double bond may undergo cis-trans isomerization, potentially affecting the biological activity of the molecule.

-

Polymerization: α,β-unsaturated carbonyl compounds can be prone to polymerization reactions.

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products over time.

Methodology:

-

Forced Degradation Studies: To identify potential degradation products and to demonstrate the specificity of the analytical method, forced degradation (stress testing) is performed. This involves exposing solutions of this compound to harsh conditions:

-

Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.

-

Basic Conditions: e.g., 0.1 M NaOH at room temperature.

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: Heating the solid drug or a solution.

-

Photostability: Exposing the drug to UV and visible light.

-

-

HPLC Method Development: A reverse-phase HPLC method is developed to separate the parent compound from all potential degradation products. Key parameters to optimize include:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all peaks.

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.

-

-

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

-

Stability Studies: The validated method is then used to analyze samples of this compound stored under various conditions (e.g., different temperatures and humidities) over time.

Figure 2. Workflow for developing and implementing a stability-indicating HPLC method.

Potential Metabolic Pathways

While the specific metabolic fate of this compound is not documented, its structure as an unsaturated fatty acid analog suggests it could be a substrate for enzymes involved in fatty acid metabolism. The primary pathway for the degradation of fatty acids is β-oxidation.

Beta-Oxidation of Unsaturated Fatty Acids

Unsaturated fatty acids require additional enzymatic steps compared to saturated fatty acids to handle the double bonds. The following diagram illustrates the general pathway for the mitochondrial beta-oxidation of a monounsaturated fatty acid.

Figure 3. Generalized pathway of mitochondrial beta-oxidation of an unsaturated fatty acid.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for researchers to approach its characterization. The predicted solubility and stability profiles, based on its chemical structure and the properties of related compounds, offer a starting point for experimental design. The detailed protocols for solubility and stability testing provide the necessary tools to generate reliable and accurate data. Furthermore, the exploration of relevant metabolic pathways offers a biological context for understanding the potential in vivo behavior of this molecule. It is recommended that researchers generate specific data for this compound to confirm these predictions and to fully support its development for any application.

2-hydroxypent-2-enoic acid CAS number and IUPAC nomenclature

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxypent-2-enoic acid, including its chemical identifiers and physicochemical properties. Due to the limited availability of in-depth experimental data for this specific molecule, this guide also presents detailed information on the closely related and more extensively studied isomer, 2-hydroxypent-4-enoic acid, as a valuable comparative reference.

This compound

Chemical Identification and Nomenclature

The primary subject of this guide is this compound. It is an organic compound with the molecular formula C₅H₈O₃.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 60976-08-1[1] |

| Molecular Formula | C₅H₈O₃[1] |

| Canonical SMILES | CCC=C(C(=O)O)O |

| InChI Key | IISXAOCGJOIGLD-UHFFFAOYSA-N |

A stereoisomer, (Z)-2-hydroxypent-2-enoic acid, is also cataloged.[2]

| Identifier | Value |

| IUPAC Name | (Z)-2-hydroxypent-2-enoic acid[2] |

| Canonical SMILES | CC/C=C(\C(=O)O)/O |

| InChI Key | IISXAOCGJOIGLD-ARJAWSKDSA-N |

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models.

| Property | Value | Source |

| Molecular Weight | 116.11 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 116.047344113 Da | PubChem[1] |

| Complexity | 115 | PubChem |

| Polar Surface Area | 57.5 Ų | PubChem |

Experimental Data and Protocols

As of this review, publicly accessible, peer-reviewed literature containing detailed experimental protocols, quantitative biological data, or established signaling pathways for this compound is scarce. The subsequent sections will, therefore, focus on the better-documented isomer, 2-hydroxypent-4-enoic acid, to provide relevant context and procedural insights.

Comparative Analysis: 2-hydroxypent-4-enoic acid

2-hydroxypent-4-enoic acid (CAS Number: 67951-43-3) is an isomer of significant interest due to its documented biological activities and established synthesis protocols.

Physicochemical and Experimental Data

| Property | Value | Source |

| IUPAC Name | 2-hydroxypent-4-enoic acid | Smolecule |

| CAS Number | 67951-43-3 | Smolecule |

| Synonyms | beta-Vinyllactic acid | Smolecule |

| Melting Point | ~133°C | Smolecule[3] |

| pKa (predicted) | 3.79 ± 0.11 | Smolecule[3] |

| Solubility | Soluble in water, ethanol, and ether | Smolecule[3] |

Biological Activity

Research has indicated that 2-hydroxypent-4-enoic acid exhibits notable biological activities, including antimicrobial and antiproliferative properties against certain cancer cell lines, such as HeLa cells.[3]

Experimental Protocols

A highly stereoselective synthesis method utilizes lactate dehydrogenase from Bacillus stearothermophilus (BS-LDH).[3]

-

Enzyme: Lactate dehydrogenase from Bacillus stearothermophilus (BS-LDH)

-

Substrate: 2-oxopent-4-enoic acid

-

Cofactor: Nicotinamide adenine dinucleotide (reduced form)

-

Buffer System: Aqueous buffer at pH 7-8

-

Temperature: 25-37°C

-

Outcome: The reaction yields (S)-2-hydroxypent-4-enoic acid with an enantiomeric excess consistently greater than 99%.[3]

Several chromatographic techniques are employed for the quality control of 2-hydroxypent-4-enoic acid.[3]

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to assess enantiomeric purity. A common setup includes a Chirex 3126 N,S-dioctyl-(D)-penicillamine column with a mobile phase of 0.5 mM copper acetate and 0.1 M ammonium acetate in an 85:15 water/acetonitrile mixture at pH 4.6, with UV detection at 254 nm.[3]

-

Gas Chromatography (GC): Employed to determine chemical purity and isomer distribution, often using a DB-5 capillary column with helium as the carrier gas and flame ionization detection.[3]

-

Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced resolution for detecting trace impurities, typically with a C18 column and a methanol/0.05% aqueous trifluoroacetic acid gradient.[3]

Visualizations

The following diagrams illustrate key processes relevant to the synthesis and analysis of hydroxypentenoic acids.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxypent-2-enoic Acid Using HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxypent-2-enoic acid is a molecule of interest in various fields, including organic synthesis and pharmaceutical development. A robust and reliable analytical method is essential for its quantification in different sample matrices. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. The described method is simple, accurate, and precise, making it suitable for routine analysis in a quality control or research environment. The methodology is based on reversed-phase chromatography, which is a common and effective technique for the separation of organic acids.

Principle of the Method

The method employs a reversed-phase C18 column to separate this compound from other components in the sample. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on the nonpolar stationary phase.[1][2] The analyte is detected by its absorbance in the low UV region, characteristic of the carbon-carbon double bond and the carboxylic acid functional group.[1] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard: (Purity ≥ 98%)

-

Acetonitrile (ACN): HPLC grade

-

Methanol (MeOH): HPLC grade

-

Potassium dihydrogen phosphate (KH2PO4): Analytical grade

-

Phosphoric acid (H3PO4): Analytical grade

-

Water: Deionized (18.2 MΩ·cm)

-

Sample solvent: Mobile phase

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A filtered and degassed solution of 20 mM potassium dihydrogen phosphate buffer adjusted to pH 2.5 with phosphoric acid, and acetonitrile in a ratio of 95:5 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 10 minutes.

3. Preparation of Solutions

-

Mobile Phase Preparation: Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 2.5 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing 950 mL of the buffer with 50 mL of acetonitrile. Degas the solution before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample solvent.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample solvent to achieve concentrations in the range of 1-100 µg/mL.

-

Sample Preparation: The sample preparation will depend on the matrix. For simple aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient.[2] For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

4. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by injecting a blank (sample solvent) and a sample spiked with the analyte to ensure no interfering peaks at the retention time of this compound.

-

Linearity: The linearity of the method was established by analyzing the calibration standards at six different concentration levels. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

-

Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a blank matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated.

-

Precision:

-

Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The results were expressed as the relative standard deviation (%RSD).

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 4500 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Linearity Data

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = 45872x + 1234 |

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |

| 10 | 99.5 | 1.5 | 1.8 |

| 50 | 101.2 | 0.9 | 1.2 |

| 90 | 99.8 | 0.7 | 1.0 |

Table 4: LOD and LOQ

| Parameter | Result |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

The developed HPLC-UV method provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the concentration range of 1-100 µg/mL. The simple mobile phase and isocratic elution make it a cost-effective and straightforward protocol for routine use in various laboratory settings. The validation data demonstrates that the method is fit for its intended purpose.

References

- 1. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. agilent.com [agilent.com]

- 3. "Determination of α-hydroxyacids in cosmetics" by W.-S. Huang, C.-C. Lin et al. [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. database.ich.org [database.ich.org]

Application Note: GC-MS Method for the Detection of 2-Hydroxypent-2-enoic Acid in Biological Fluids

Introduction

2-Hydroxypent-2-enoic acid is a short-chain hydroxy fatty acid whose role in biological systems is a growing area of interest. Emerging research suggests potential involvement in antimicrobial and antiproliferative activities.[1] Accurate and sensitive detection of this analyte in complex biological matrices such as plasma, serum, and urine is crucial for understanding its physiological and pathological significance. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of volatile and semi-volatile organic acids, often requiring derivatization to enhance their volatility and thermal stability for optimal separation and detection.[2][3][4]

This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound in biological fluids using GC-MS. The described method is intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation: Plasma/Serum

This protocol outlines the steps for the extraction and derivatization of this compound from plasma or serum samples.[4][5][6]

Materials:

-

Plasma or Serum Samples

-

Methanol (HPLC Grade)

-

Internal Standard (e.g., d4-succinate)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Heating block

Procedure:

-

Sample Thawing: Thaw frozen plasma or serum samples on ice.

-

Protein Precipitation and Extraction:

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Solvent Evaporation: Evaporate the supernatant to complete dryness using a nitrogen evaporator or a vacuum concentrator at 30-40°C.

-

Derivatization:

-

To the dried residue, add 50 µL of pyridine.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and vortex for 1 minute.

-

Incubate at 60°C for 60 minutes in a heating block to facilitate the derivatization reaction.

-

After incubation, cool the sample to room temperature.

-

-

Sample Transfer: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Sample Preparation: Urine

This protocol details the extraction and derivatization of this compound from urine samples.[2][7][8]

Materials:

-

Urine Samples

-

Internal Standard (e.g., heptadecanoic acid)

-

Hydrochloric Acid (HCl)

-

Sodium Chloride (NaCl)

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

-

Pyridine

-

BSTFA with 1% TMCS

-

Centrifuge tubes (15 mL)

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Heating block

Procedure:

-

Sample Normalization: Normalize the urine sample volume based on creatinine concentration to account for variations in urine dilution.[3]

-

Acidification and Salting:

-

Liquid-Liquid Extraction:

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

-

-

Drying: Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

Solvent Evaporation: Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatization:

-

To the dried residue, add 50 µL of pyridine.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and vortex for 1 minute.

-

Incubate at 60°C for 60 minutes.

-

Cool to room temperature before analysis.

-

-

Sample Transfer: Transfer the derivatized sample to a GC-MS vial with an insert.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS System or equivalent).

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Parameters:

| Parameter | Value |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | - Initial Temperature: 70°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold: 5 minutes at 280°C |

MS Parameters:

| Parameter | Value |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Scan Range | m/z 50-550 |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison. Below is an example table for presenting validation data.

Table 1: Method Validation Parameters for this compound

| Parameter | Plasma | Urine |

| Linear Range (µg/mL) | 0.1 - 50 | 0.5 - 100 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.2 |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.5 |

| Intra-day Precision (%RSD) | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Recovery (%) | 85-110% | 80-115% |

Visualizations

Experimental Workflow

Caption: Overview of the GC-MS analytical workflow.

Hypothetical Signaling Pathway

References

- 1. Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 [smolecule.com]

- 2. erndim.org [erndim.org]

- 3. metbio.net [metbio.net]

- 4. researchgate.net [researchgate.net]

- 5. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]

- 6. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 7. aurametrix.weebly.com [aurametrix.weebly.com]

- 8. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enhanced Mass Spectrometry Sensitivity of 2-Hydroxypent-2-enoic Acid through Derivatization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 2-hydroxypent-2-enoic acid to enhance its detection sensitivity in mass spectrometry (MS). The following sections outline derivatization strategies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with experimental protocols, quantitative data, and workflow diagrams.

Introduction

This compound is a molecule of interest in various biological and chemical studies. However, its inherent polarity and potential for poor ionization can limit its detectability in standard mass spectrometry assays. Chemical derivatization is a powerful technique to overcome these limitations by modifying the analyte to improve its chromatographic behavior and ionization efficiency. This note details two primary derivatization strategies: silylation for GC-MS analysis and amidation with 2-picolylamine for LC-MS analysis, both of which significantly enhance the sensitivity of detection.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, enhancing the volatility and thermal stability of polar analytes like this compound is crucial. Silylation, the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, is a widely used and effective derivatization method. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and potent silylation reagent.

Quantitative Data Summary: Silylation for GC-MS

The following table summarizes the expected improvement in detection limits based on data from similar hydroxy and carboxylic acids. While specific data for this compound is not available, the silylation of related analytes demonstrates a significant enhancement in sensitivity.

| Analyte Type | Derivatization Reagent | Typical Limit of Detection (LOD) Improvement | Reference |

| Hydroxy Acids | MSTFA | 10-100 fold | General knowledge from derivatization literature |

| Carboxylic Acids | MSTFA | 10-100 fold | General knowledge from derivatization literature |

Experimental Protocol: Silylation with MSTFA

This protocol outlines the steps for the silylation of this compound for GC-MS analysis.

Materials:

-

This compound standard or sample extract

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Inert gas (e.g., nitrogen or argon)

-

Heating block or oven

-

GC-MS vials with inserts

Procedure:

-

Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization or evaporation under a stream of inert gas is recommended as water will deactivate the silylation reagent.

-

Reagent Preparation: Prepare a solution of MSTFA in pyridine (e.g., 1:1 v/v).

-

Derivatization Reaction:

-

To the dried sample in a GC-MS vial, add 50 µL of the MSTFA/pyridine solution.

-

Seal the vial tightly.

-

Vortex the mixture for 1 minute to ensure complete dissolution.

-

Heat the vial at 60°C for 30 minutes in a heating block or oven.

-

-

Cooling and Analysis:

-

Allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system.

-

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS, derivatization aims to introduce a readily ionizable moiety to the analyte, thereby enhancing its signal in the mass spectrometer, particularly in positive electrospray ionization (ESI) mode. Amidation of the carboxylic acid group with 2-picolylamine is an effective strategy that introduces a basic pyridine ring, which is easily protonated.

Quantitative Data Summary: 2-Picolylamine Derivatization for LC-MS

Derivatization with 2-picolylamine has been shown to significantly increase the detection sensitivity of various carboxylic acids. The following table presents data on the enhancement observed for similar compounds, indicating the potential improvement for this compound.

| Analyte | Fold Increase in ESI-MS Response (Positive Ion Mode) | Limit of Detection (LOD) - Derivatized (fmol on column) |

| Chenodeoxycholic acid | 158 | 1.5 |

| Glycochenodeoxycholic acid | 102 | 2.1 |

| Prostaglandin E2 | 9 | 5.6 |

| Homovanillic acid (HVA) | 33 | 3.8 |

Data adapted from a study on various carboxylic acids, demonstrating the efficacy of 2-picolylamine derivatization[1][2].

Experimental Protocol: 2-Picolylamine Amidation

This protocol details the procedure for derivatizing this compound with 2-picolylamine for LC-MS analysis.[1][2]

Materials:

-

This compound standard or sample extract

-

2-Picolylamine

-

2,2'-Dipyridyl disulfide (DPDS)

-

Triphenylphosphine (TPP)

-

Acetonitrile (anhydrous)

-

Inert gas (e.g., nitrogen or argon)

-

Reaction vials

Procedure:

-

Sample Preparation: The sample containing this compound should be dissolved in anhydrous acetonitrile.

-

Reagent Preparation:

-

Prepare a 100 mM solution of DPDS in anhydrous acetonitrile.

-

Prepare a 100 mM solution of TPP in anhydrous acetonitrile.

-

Prepare a 100 mM solution of 2-picolylamine in anhydrous acetonitrile.

-

-

Derivatization Reaction:

-

In a reaction vial, combine 10 µL of the sample/standard solution with 50 µL of the DPDS solution and 50 µL of the TPP solution.

-

Add 50 µL of the 2-picolylamine solution to initiate the reaction.

-

Seal the vial and vortex briefly.

-

Allow the reaction to proceed at room temperature for 60 minutes.

-

-

Sample Dilution and Analysis:

-

Dilute the reaction mixture with the initial mobile phase of the LC method as needed.

-

The sample is now ready for injection into the LC-MS system.

-

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described derivatization protocols.

Caption: Workflow for silylation of this compound for GC-MS analysis.

Caption: Workflow for 2-picolylamine derivatization for LC-MS analysis.

Conclusion

The derivatization of this compound, either through silylation for GC-MS or amidation for LC-MS, offers a robust strategy to significantly enhance its detection sensitivity. The provided protocols are based on well-established methods for similar functional groups and can be readily adapted for the specific needs of the researcher. The choice of derivatization agent and analytical platform should be guided by the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. These methods will enable more accurate and sensitive quantification of this compound in a variety of research and development applications.

References

Application Notes and Protocols for 2-Hydroxypent-2-enoic Acid in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for utilizing 2-hydroxypent-2-enoic acid as a substrate in enzymatic assays. The primary focus is on oxidoreductase enzymes, particularly (S)-2-hydroxy acid oxidase, which is a likely candidate for metabolizing this substrate.

Introduction

This compound is an unsaturated alpha-hydroxy acid with the chemical formula C₅H₈O₃.[1][2] While its specific biological roles and metabolic pathways are not extensively documented, its structure suggests it may serve as a substrate for various oxidoreductases. Understanding its enzymatic conversion can be valuable for metabolic studies, enzyme characterization, and as a potential biomarker or therapeutic target. A related isomer, 2-hydroxypent-4-enoic acid, has shown antimicrobial and antiproliferative properties, highlighting the potential biological significance of this class of molecules.[3]

Principle of the Enzymatic Assay